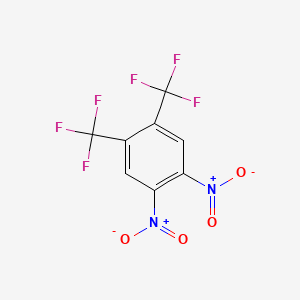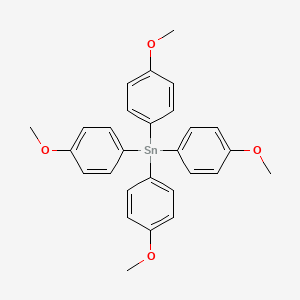
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene is a synthetic organic compound characterized by the presence of two imidazole rings connected by a diazene (N=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene typically involves the following steps:
Formation of Imidazole Rings: The imidazole rings can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The imidazole rings are then coupled using a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound to form the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the imidazole rings.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield aromatic amines.
Applications De Recherche Scientifique
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of (E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene involves its interaction with molecular targets such as enzymes or DNA. The diazene linkage can undergo cleavage, leading to the formation of reactive intermediates that can interact with biological molecules, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Similar in structure but lacks the imidazole rings.
Bis(imidazolyl)diazene: Similar but may have different substituents on the imidazole rings.
Uniqueness
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene is unique due to the presence of both imidazole rings and the diazene linkage, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
31950-67-1 |
|---|---|
Formule moléculaire |
C30H22N6 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
(E)-bis(4,5-diphenyl-1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C30H22N6/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)35-36-30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H,(H,31,32)(H,33,34)/b36-35+ |
Clé InChI |
QXLSJYLIVVIWCQ-ULDVOPSXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(N=C(N2)/N=N/C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


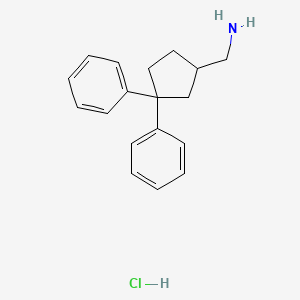
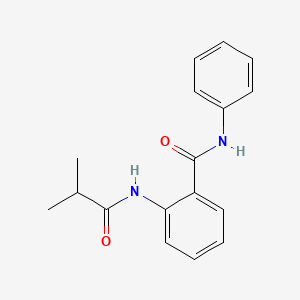
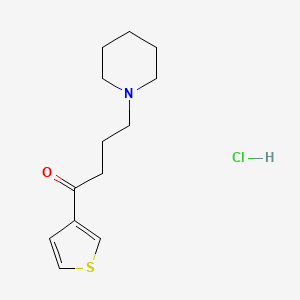
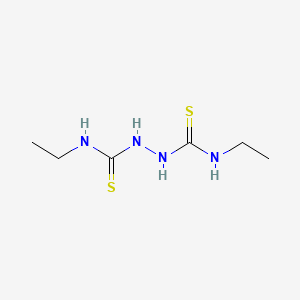



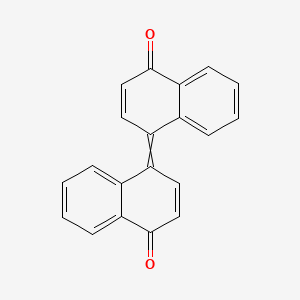

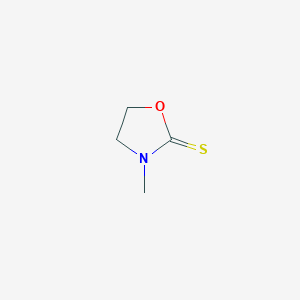
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

